7-(4-Octylphenyl)hept-5-YN-1-OL
Description
7-(4-Octylphenyl)hept-5-YN-1-OL is an organic compound featuring a 4-octylphenyl group attached to a heptynol chain. The structure includes a terminal alkyne group at the fifth carbon and a hydroxyl group at the first carbon of the seven-carbon chain. This combination of functional groups confers unique reactivity and solubility properties. The alkyne moiety enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the hydroxyl group enhances hydrophilicity. Potential applications span organic synthesis, polymer chemistry, and pharmaceutical intermediates.
Properties
CAS No. |
88255-16-7 |
|---|---|
Molecular Formula |
C21H32O |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
7-(4-octylphenyl)hept-5-yn-1-ol |
InChI |
InChI=1S/C21H32O/c1-2-3-4-5-7-10-13-20-15-17-21(18-16-20)14-11-8-6-9-12-19-22/h15-18,22H,2-7,9-10,12-14,19H2,1H3 |
InChI Key |
ZBXNSAGPFVRJEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CC#CCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The 4-octylphenyl group is a common structural motif in bioactive and photoresponsive compounds. Below is a comparison of key analogs:
Property and Application Comparisons
Photoresponsive Behavior
- F8-azo-H8 and H8-azo-H8: These azobenzene derivatives exhibit reversible trans-cis isomerization under UV/visible light, altering their molecular packing at air-water interfaces. Fluorination in F8-azo-H8 enhances hydrophobicity and stabilizes monolayer structures compared to H8-azo-H8 .
Interfacial and Material Properties
- F8-azo-H8: Forms stable Langmuir monolayers with viscoelastic moduli sensitive to UV irradiation. Surface pressure increases by ~15% upon trans-to-cis isomerization .
- This compound : The hydroxyl group may promote interfacial activity, but its alkyne could limit stability compared to fluorinated analogs.
Key Research Findings
- Fluorination Impact: Fluorinated chains (e.g., in F8-azo-H8) significantly enhance hydrophobicity and monolayer rigidity compared to non-fluorinated analogs like H8-azo-H8 .
- Functional Group Synergy : In FTY720, the 4-octylphenyl group synergizes with diol and amine groups to optimize receptor binding and pharmacokinetics .
- Alkyne Reactivity : The terminal alkyne in this compound offers a versatile handle for bioconjugation, a feature absent in azobenzene or S1P-targeting analogs.
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